

Application Notes and Protocols: 2-Methoxyethyl phenyl ether in Fragrance and Perfumery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Methoxyethyl phenyl ether*

Cat. No.: *B1347079*

[Get Quote](#)

Synonyms: Phenyl Ethyl Methyl Ether (PEME), (2-Methoxyethyl)benzene CAS Number: 3558-60-9 Molecular Formula: C₉H₁₂O

Introduction

2-Methoxyethyl phenyl ether, commonly known in the fragrance industry as Phenyl Ethyl Methyl Ether (PEME), is a versatile aromatic ether valued for its delicate and diffusive floral scent.^{[1][2]} It serves as a key modifying agent in a wide array of fragrance compositions, imparting a fresh, rosy, and slightly green character. Its stability and excellent blending properties make it a valuable ingredient for perfumers seeking to add a transparent and uplifting floral quality to their creations.^{[1][3]}

Olfactory Profile and Applications

PEME possesses a complex and nuanced odor profile characterized by the following notes:

- Primary: Floral (predominantly rose-like)^{[1][3][4]}
- Secondary: Green, slightly fruity, and ethereal^[1]
- Subtle nuances: Chrysanthemum, jasmine, and a metallic freshness^[5]

This unique olfactory profile makes PEME a highly sought-after ingredient for a variety of applications in perfumery:

- **Floral Accords:** It is an excellent enhancer for rose and peony fragrances, where it imparts a natural, dewy radiance without overpowering the primary floral notes.[\[1\]](#)
- **Fine Fragrances:** In fine perfumery, PEME is used to add a modern, airy lift to floral bouquets and to provide a smooth transition between top and heart notes.[\[1\]](#)[\[4\]](#) It is often described as lending a "transparent" quality to the fragrance.
- **Personal Care Products:** Due to its stability, it is widely used in soaps, lotions, and other personal care products to provide a pleasant and lasting floral scent.[\[3\]](#)[\[4\]](#)
- **Functional Fragrances:** Its fresh and clean character makes it suitable for use in air care and laundry products.

Quantitative Data

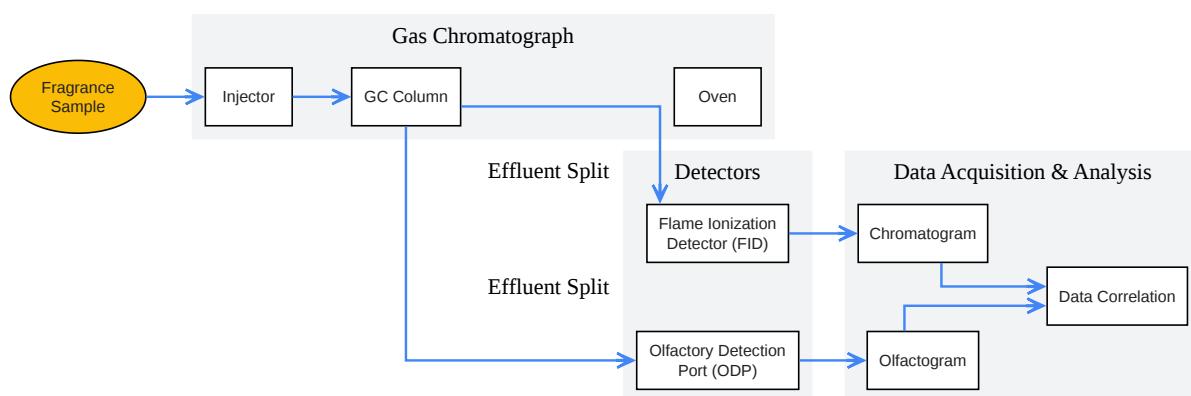
The following table summarizes key quantitative data for the use of **2-Methoxyethyl phenyl ether** in fragrance applications:

Parameter	Value	Reference
Typical Usage Concentration	0.05% - 5.0% in perfume compounds	[2] [6]
Tenacity on Smelling Strip	Approximately 22 - 88 hours	[5] [6]
Molecular Weight	136.19 g/mol	[3]
Boiling Point	185 - 187 °C	[7]
Flash Point	~65.56 °C	[6] [7]
Solubility	Soluble in ethanol and oils; insoluble in water.	[1] [4]

Experimental Protocols

This protocol outlines the methodology for identifying the key odor-active compounds in a fragrance formulation containing **2-Methoxyethyl phenyl ether**.

Objective: To separate the volatile components of a fragrance and identify the specific contribution of each compound, including PEME, to the overall aroma profile.


Materials and Equipment:

- Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP).
- Fused silica capillary column suitable for fragrance analysis (e.g., DB-5 or equivalent).
- Helium or Hydrogen as carrier gas.
- Fragrance sample containing **2-Methoxyethyl phenyl ether**.
- Reference standards for known fragrance ingredients.
- Humidified air supply for the ODP.

Protocol:

- Sample Preparation: Dilute the fragrance sample in a suitable solvent (e.g., ethanol) to an appropriate concentration for GC analysis.
- GC Instrument Setup:
 - Set the injector temperature (e.g., 250°C).
 - Program the oven temperature with a suitable gradient to ensure separation of volatile compounds (e.g., start at 50°C, hold for 2 minutes, then ramp at 5°C/min to 250°C).
 - Set the FID temperature (e.g., 280°C).
 - Split the column effluent between the FID and the ODP.
- ODP Setup:

- Heat the transfer line to the ODP to prevent condensation (e.g., 250°C).
- Introduce humidified air to the ODP to prevent nasal dehydration of the assessor.
- Analysis:
 - Inject the prepared sample into the GC.
 - A trained sensory analyst ("sniffer") will position their nose at the ODP and record the perceived odor, its intensity, and its character at specific retention times.
 - Simultaneously, the FID will detect the chemical components eluting from the column.
- Data Interpretation: Correlate the sensory data from the ODP with the chromatographic peaks from the FID to identify the odor contribution of each compound, including **2-Methoxyethyl phenyl ether**.

[Click to download full resolution via product page](#)

Figure 1. Experimental workflow for Gas Chromatography-Olfactometry (GC-O).

This protocol describes a triangle test to determine if the addition of **2-Methoxyethyl phenyl ether** to a fragrance base is perceptible.

Objective: To statistically determine if a sensory difference exists between a fragrance formulation with and without PEME.

Materials:

- Fragrance base (Control).
- Fragrance base with a specific concentration of **2-Methoxyethyl phenyl ether** (Test Sample).
- Odorless smelling strips.
- Identical, coded sample vials.
- A panel of at least 15 trained sensory assessors.
- A controlled, odor-free environment.

Protocol:

- Sample Preparation:
 - Prepare the control and test samples.
 - For each assessor, prepare three coded smelling strips: two dipped in one sample and one dipped in the other. The order of presentation should be randomized for each assessor (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
- Panelist Instructions:
 - Instruct the assessors to smell each of the three coded strips from left to right.
 - Ask them to identify the "odd" or "different" sample.
 - Even if they are unsure, they must make a choice.

- Data Collection: Record the number of correct and incorrect identifications.
- Statistical Analysis:
 - The probability of correctly identifying the odd sample by chance is 1/3.
 - Use a chi-square test or refer to a statistical table for triangle tests to determine if the number of correct identifications is statistically significant at a chosen confidence level (e.g., 95%).

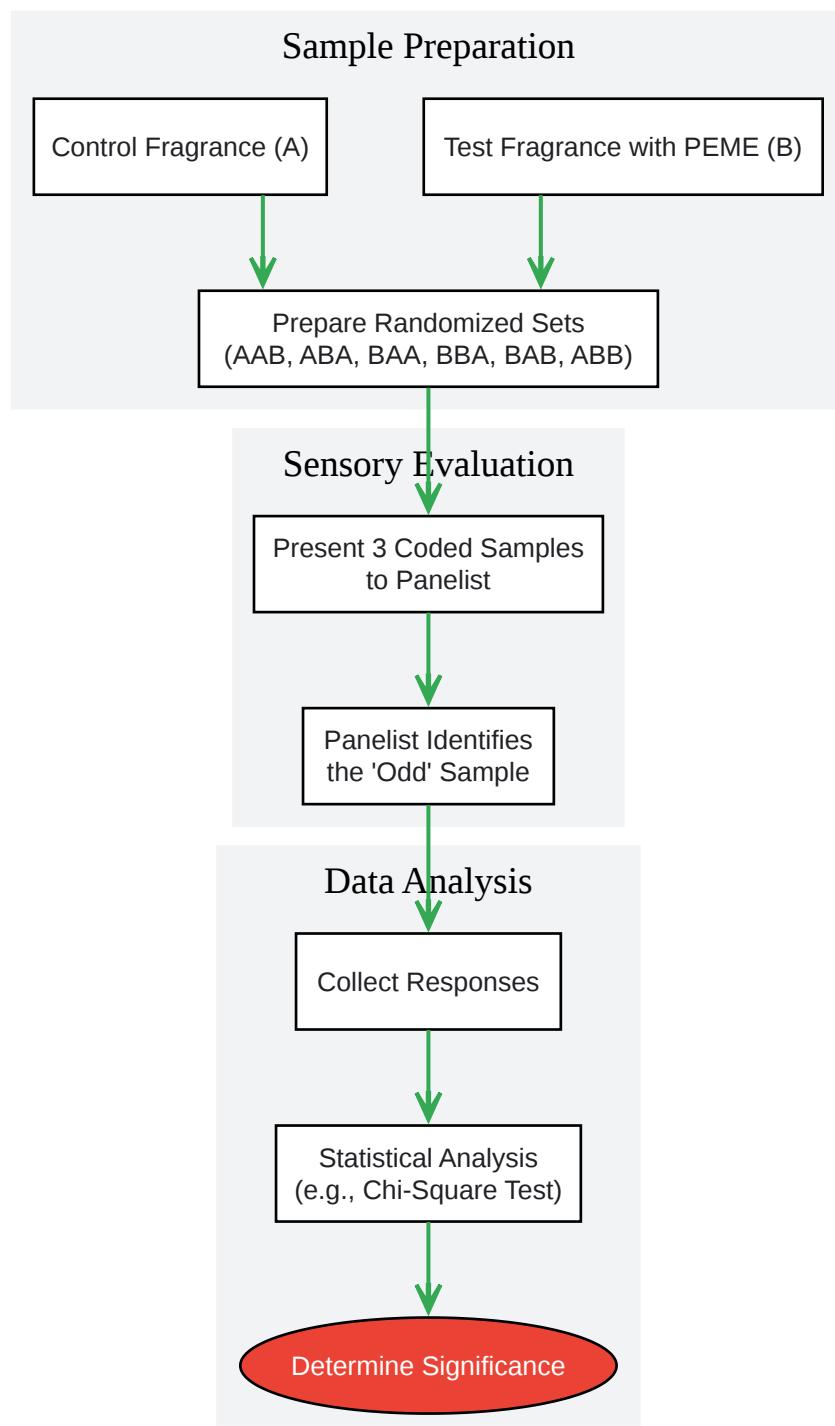

[Click to download full resolution via product page](#)

Figure 2. Workflow for a Triangle Test sensory evaluation.

Olfactory Signaling Pathway

The perception of fragrance molecules like **2-Methoxyethyl phenyl ether** begins with their interaction with olfactory receptors in the nasal epithelium. This initiates a signal transduction cascade that results in the perception of smell in the brain.

Mechanism:

- Odorant Binding: PEME, being a volatile molecule, travels to the olfactory epithelium and binds to specific Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs).[8][9]
- G-Protein Activation: This binding event activates an olfactory-specific G-protein (G_{olf}).[8]
- Second Messenger Production: The activated G_{olf} stimulates adenylyl cyclase, which in turn converts ATP to cyclic AMP (cAMP).[8][9]
- Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of Na⁺ and Ca²⁺ into the olfactory receptor neuron.[8][9]
- Depolarization: The influx of positive ions leads to the depolarization of the neuron's membrane. This is further amplified by Ca²⁺-activated Cl⁻ channels.[8]
- Signal Transmission: If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the olfactory nerve to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the rosy, green scent of PEME.

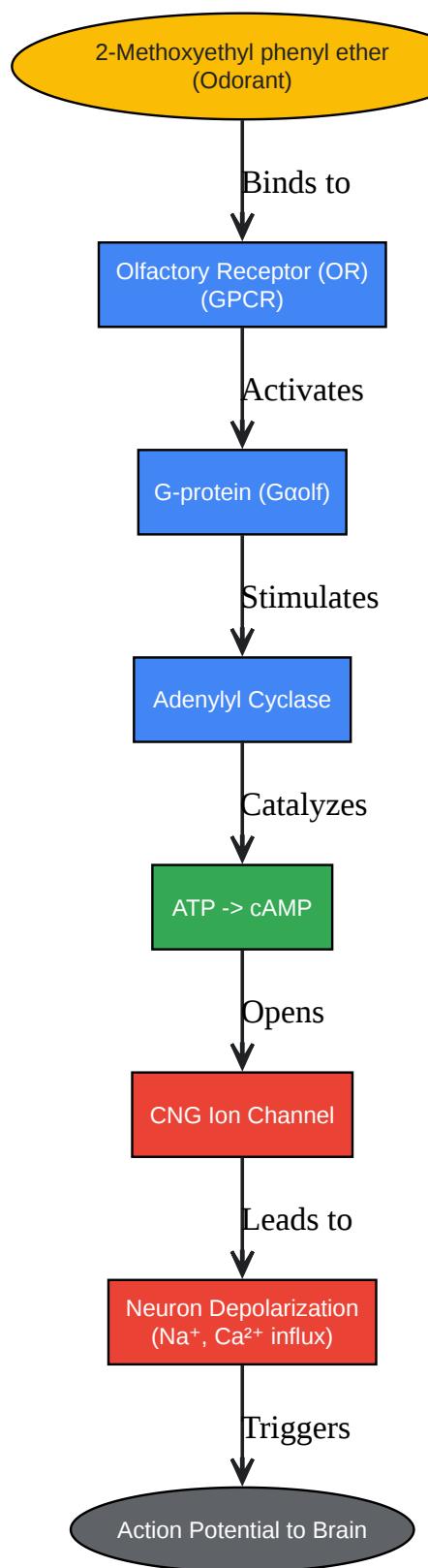

[Click to download full resolution via product page](#)

Figure 3. Simplified diagram of the olfactory signal transduction pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sensory triangle testing, discrimination test at Campden BRI [campdenbri.co.uk]
- 2. Quantitative Descriptive Analysis [sensorysociety.org]
- 3. ctv-jve-journal.org [ctv-jve-journal.org]
- 4. Triangle Test [sensorysociety.org]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. umbrex.com [umbrex.com]
- 7. researchgate.net [researchgate.net]
- 8. pac.gr [pac.gr]
- 9. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- To cite this document: BenchChem. [Application Notes and Protocols: 2-Methoxyethyl phenyl ether in Fragrance and Perfumery]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1347079#applications-of-2-methoxyethyl-phenyl-ether-in-fragrance-and-perfumery>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com